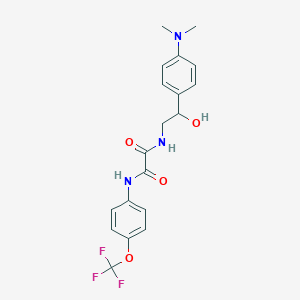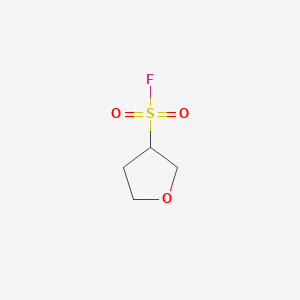
Oxolane-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolane-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (SO2) bonded to a fluorine atom. This compound is particularly notable for its stability and reactivity, making it a valuable tool in various chemical and biological applications.
Mécanisme D'action
Target of Action
Oxolane-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of sulfonyl fluorides are typically proteins or other biomolecules in the body .
Mode of Action
Sulfonyl fluorides, including this compound, act as electrophilic warheads, meaning they have a tendency to donate electrons and react with nucleophilic (electron-rich) sites on their targets . This reactivity, combined with their stability, makes them attractive for various applications .
Biochemical Pathways
Sulfonyl fluorides in general are known to engage in sulfur(vi)-fluoride exchange (sufex) processes . These processes involve the exchange of sulfur-fluorine bonds with incoming nucleophiles, leading to the formation of stable sulfur-oxygen and sulfur-nitrogen linked products .
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests they may have good stability and bioavailability .
Result of Action
Sulfonyl fluorides are known to irreversibly cross-link interacting biomolecules, converting transient and reversible protein-biomolecule interactions into stable binding complexes . This can have various effects depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the reactivity of sulfonyl fluorides . Additionally, the presence of other reactive species in the environment could potentially interfere with the action of this compound.
Analyse Biochimique
Biochemical Properties
Oxolane-3-sulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists .
Molecular Mechanism
Sulfonyl fluorides are known to form planar oxetane carbocations simply on warming . This disconnection, comparable to a typical amidation, allows the application of vast existing amine libraries .
Temporal Effects in Laboratory Settings
Sulfonyl fluorides are known for their unique reactivity in organic synthesis and have wide applications in drug discovery, chemical biology, and materials science .
Dosage Effects in Animal Models
Fluoride has a dose-dependent effect on osteoblast proliferation, with low doses of fluoride promoting osteoblast proliferation and high doses inhibiting osteoblast proliferation and promoting apoptosis .
Metabolic Pathways
Fluoride is known to bind with enzymes catalyzing energy metabolism and resultant inhibition of glycolysis is observed throughout animal models in fluoride toxicity .
Transport and Distribution
Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Protein subcellular localization refers to the spatial distribution of different proteins inside a cell. To understand various cellular processes, it is crucial to comprehend the functions of proteins, which are in turn highly correlated to their native locations inside the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxolane-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method includes the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride as a fluoride source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of phase transfer catalysts and specific solvents to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfur-fluorine bond can be substituted with nucleophiles, forming stable sulfur (VI) linkages.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are sulfonyl derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Oxolane-3-sulfonyl fluoride has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Aryl-oxetane sulfonyl fluorides: These compounds provide stable oxetane carbocation precursors that react under mild conditions.
Fluorosulfonyl radicals: These radicals are used in the synthesis of sulfonyl fluorides and have similar reactivity and applications.
Uniqueness
Oxolane-3-sulfonyl fluoride is unique due to its specific structure, which combines the stability of the oxolane ring with the reactivity of the sulfonyl fluoride group. This combination makes it particularly useful in applications requiring both stability and reactivity, such as in the design of covalent inhibitors and bioconjugation reagents .
Propriétés
IUPAC Name |
oxolane-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSSPPUHNSTBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2784321.png)
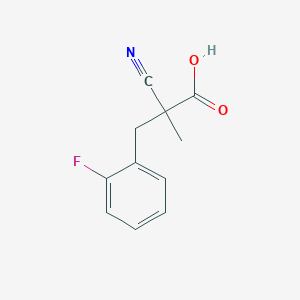
![N-(3-cyanothiolan-3-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2784324.png)
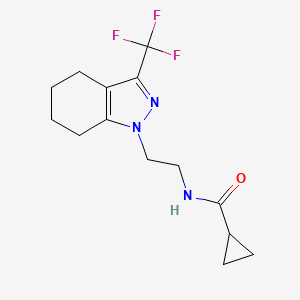
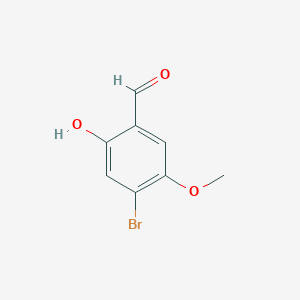
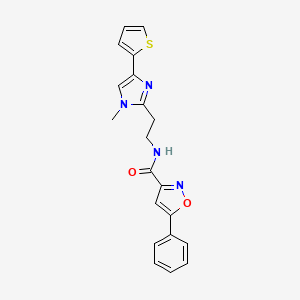
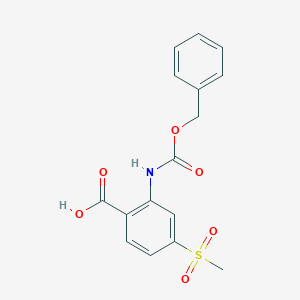

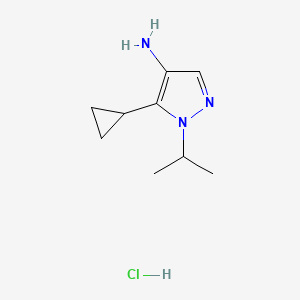

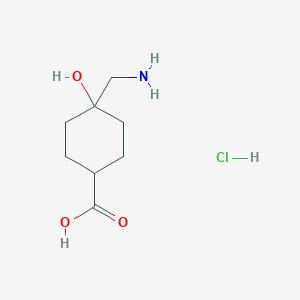
![(E)-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(1-cyanocyclobutyl)-N-methylprop-2-enamide](/img/structure/B2784342.png)
